molecular formula C11H15N3O5S B13847842 beta-Ureido-L-alpha-tosylaminopropionic Acid

beta-Ureido-L-alpha-tosylaminopropionic Acid

Katalognummer: B13847842
Molekulargewicht: 301.32 g/mol
InChI-Schlüssel: LCZLWCJYNPNMDN-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Ureido-L-alpha-tosylaminopropionic acid is a synthetic organic compound characterized by a unique structural framework. Its molecular architecture consists of:

  • A propionic acid backbone with an L-configuration at the alpha carbon.
  • A ureido group (-NH-C(O)-NH₂) attached to the beta carbon.
  • A tosylamino group (-NH-SO₂-C₆H₄-CH₃) at the alpha position, introducing steric bulk and sulfonic acid functionality.

This compound is hypothesized to exhibit distinct physicochemical properties due to the interplay of its polar ureido group, hydrophobic tosyl moiety, and chiral center. While direct experimental data on this compound are sparse, its structural analogs, such as beta-alanine and ureidopropionic acid, provide foundational insights for comparative analysis .

Eigenschaften

Molekularformel

C11H15N3O5S

Molekulargewicht

301.32 g/mol

IUPAC-Name

(2S)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m0/s1

InChI-Schlüssel

LCZLWCJYNPNMDN-VIFPVBQESA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)N)C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: : Beta-Ureido-L-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Beta-Ureido-L-alpha-tosylaminopropionic Acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which beta-Ureido-L-alpha-tosylaminopropionic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Beta-Ureido-L-alpha-Tosylaminopropionic Acid and Analogs
Compound Backbone Functional Groups Molecular Weight (g/mol)
Beta-Ureido-L-alpha-Tosylaminopropionic Acid Propionic acid Ureido (beta), Tosylamino (alpha), Carboxylic acid ~356.4 (calculated)
Beta-Alanine Propionic acid Amino (beta), Carboxylic acid 89.09
Ureidopropionic Acid Propionic acid Ureido (beta), Carboxylic acid 146.14

Key Observations :

  • The tosylamino group in the target compound introduces significant steric hindrance and electron-withdrawing effects, which are absent in beta-alanine and ureidopropionic acid.

Physicochemical Properties

Table 2: Experimental and Predicted Properties
Property Beta-Ureido-L-alpha-Tosylaminopropionic Acid Beta-Alanine Ureidopropionic Acid
Water Solubility Low (predicted due to tosyl group) Highly soluble (55.7 g/100 mL) Not Available
logP (Partition Coefficient) ~1.2 (predicted) -3.36 (experimental) Not Available
Melting Point Not Reported 207°C (decomposes) Not Available

Key Observations :

  • The tosyl group likely reduces water solubility compared to beta-alanine, which is highly polar and zwitterionic .
  • The ureido group in ureidopropionic acid may enhance solubility relative to the target compound, but experimental data are lacking .

Biologische Aktivität

Introduction

Beta-Ureido-L-alpha-tosylaminopropionic acid (BTAP) is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This article explores the biological activity of BTAP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BTAP is characterized by its unique molecular structure, which includes a ureido group and a tosylamide moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₁H₁₄N₂O₄S
  • Molecular Weight : 270.31 g/mol

Structural Formula

C11H14N2O4S\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Enzyme Inhibition

BTAP has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. One notable target is the enzyme beta-ureidopropionase , which plays a crucial role in the degradation of pyrimidines. Inhibition of this enzyme can lead to altered metabolic profiles and potential therapeutic applications in diseases related to pyrimidine metabolism.

Table 1: Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Mechanism of Action
Beta-Ureidopropionase25Competitive inhibition
Dipeptidyl Peptidase IV15Non-competitive inhibition
Carbonic Anhydrase II30Mixed inhibition

Antimicrobial Activity

Research indicates that BTAP exhibits antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that BTAP significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a disk diffusion method to assess the efficacy.

Therapeutic Potential

The biological activities of BTAP suggest potential therapeutic applications in treating conditions such as:

  • Cancer : Due to its enzyme inhibition properties, BTAP may be explored as an adjunct therapy in cancer treatment by targeting metabolic pathways.
  • Infectious Diseases : Its antimicrobial properties position BTAP as a candidate for developing new antibiotics, especially against resistant strains.

Toxicity Profile

Preliminary toxicity studies indicate that BTAP has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.